4-[(4-butoxyphenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-BUTOXYBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXYBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the butoxybenzoyl and dimethoxyphenyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The butoxybenzoyl and dimethoxyphenyl groups can be introduced through acylation and alkylation reactions, respectively.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-BUTOXYBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-(4-BUTOXYBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-BUTOXYBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHOXYBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-(4-ETHOXYBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
4-(4-BUTOXYBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the butoxy group, which may impart specific physicochemical properties and biological activities that differ from its analogs with methoxy or ethoxy groups.
Properties
Molecular Formula |
C28H36N2O6 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O6/c1-6-7-17-36-21-12-9-19(10-13-21)26(31)24-25(20-11-14-22(34-4)23(18-20)35-5)30(28(33)27(24)32)16-8-15-29(2)3/h9-14,18,25,31H,6-8,15-17H2,1-5H3/b26-24- |
InChI Key |
PTXWGCVDUSXEFX-LCUIJRPUSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)OC)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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